molecular formula C33H34N4O4S B1673862 KU-0060648 CAS No. 881375-00-4

KU-0060648

Katalognummer: B1673862
CAS-Nummer: 881375-00-4
Molekulargewicht: 582.7 g/mol
InChI-Schlüssel: AATCBLYHOUOCTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KU-0060648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K). It is primarily used in scientific research to study the mechanisms of DNA repair and the role of PI3K in various cellular processes. The compound has shown significant potential in sensitizing cancer cells to DNA-damaging agents, making it a valuable tool in cancer research .

Wissenschaftliche Forschungsanwendungen

Chemosensitization in Cancer Cells

KU-0060648 has been extensively studied for its ability to enhance the cytotoxic effects of various chemotherapeutic agents, particularly etoposide and doxorubicin.

  • In Vitro Studies : In a study involving human breast (MCF7) and colon (SW620) cancer cells, this compound demonstrated significant chemosensitization effects. At a concentration of 1 μM, it inhibited cell proliferation by more than 95% in MCF7 cells and 55% in SW620 cells over five days . The compound increased the cytotoxicity of etoposide across various DNA-PKcs-proficient cancer cell lines but showed limited effects on DNA-PKcs-deficient cells, confirming its mechanism through DNA-PK inhibition .
  • In Vivo Studies : In xenograft models, this compound significantly delayed tumor growth when combined with etoposide, enhancing tumor growth delay by up to 4.5-fold without increasing toxicity . This suggests that this compound can be effectively used alongside existing chemotherapy regimens to improve patient outcomes.

Targeting Hepatocellular Carcinoma

Recent studies indicate that this compound also holds promise as a treatment for hepatocellular carcinoma (HCC).

  • Anti-Proliferative Effects : In preclinical models using HCC cell lines such as HepG2 and Huh-7, this compound was found to be anti-proliferative and pro-apoptotic while sparing non-cancerous hepatocytes . The compound induced significant apoptosis, as evidenced by increased caspase-3 activity following treatment.
  • Xenograft Models : In vivo experiments demonstrated that administration of this compound at doses of 10 and 50 mg/kg significantly inhibited tumor growth in HCC xenografts, with a dose-dependent effect observed . Importantly, these treatments were well-tolerated by the mice, indicating a favorable safety profile.

Glioma Treatment Enhancement

The efficacy of this compound has also been explored in glioma treatments.

  • Synergistic Effects with Temozolomide : Studies have shown that combining this compound with temozolomide (TMZ) enhances the sensitivity of glioma cells to chemotherapy. The inhibition of DNA-PKcs activity by this compound was found to synergistically improve the effects of TMZ, suggesting potential for combination therapies in glioblastoma treatment .

Data Summary

The following table summarizes key findings related to the applications of this compound across different cancer types:

Cancer TypeApplicationKey Findings
Breast CancerChemosensitizationIncreases efficacy of etoposide; >95% inhibition at 1 μM in MCF7 cells .
Colon CancerChemosensitizationEnhances cytotoxicity; significant tumor growth delay in xenografts .
Hepatocellular CarcinomaAnti-tumor activityInduces apoptosis; effective in HCC xenografts with minimal toxicity .
GliomaCombination TherapySynergizes with temozolomide; enhances chemosensitivity in glioma cells .

Wirkmechanismus

Target of Action

KU-0060648 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) . DNA-PK plays a crucial role in the repair of DNA double-strand breaks (DSBs) via the non-homologous end joining (NHEJ) pathway . PI3K promotes cell survival and proliferation and is often upregulated in many cancers .

Mode of Action

this compound inhibits the autophosphorylation of DNA-PK and PI3K-mediated AKT phosphorylation . By inhibiting these targets, this compound can enhance the cytotoxicity of DNA DSB-inducing agents, such as etoposide and doxorubicin .

Biochemical Pathways

The compound affects the NHEJ pathway for the repair of DSBs, which requires DNA-PK activity . It also impacts the PI3K/AKT pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

In mice, concentrations of this compound sufficient for in vitro growth inhibition and chemosensitization were maintained within the tumor for at least 4 hours at non-toxic doses . The compound was administered intravenously, intraperitoneally, or orally at 10 mg/kg .

Result of Action

this compound has been shown to inhibit cell proliferation and initiate apoptosis in cancer cells . In MCF7 human breast cancer cells, a five-day exposure to 1 μM this compound inhibited cell proliferation by more than 95% . In SW620 human colon cancer cells, the same treatment inhibited cell proliferation by 55% .

Action Environment

The differential effects of this compound on in vitro growth inhibition across different human cancer cell lines suggest that the compound’s action, efficacy, and stability may be influenced by the cellular environment

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KU-0060648 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDas Endprodukt wird durch eine Reihe von Kupplungs- und Entschützungsreaktionen unter kontrollierten Bedingungen erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standardtechniken der organischen Synthese wie palladiumkatalysierte Kupplungsreaktionen, Schutz-Entschützungsstrategien und die Reinigung durch Chromatographie. Die Verbindung wird in der Regel in kleinen Mengen für Forschungszwecke hergestellt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KU-0060648 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere nukleophilen Substitutionen, aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Piperazin- und Morpholinringe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Dimethylsulfoxid (DMSO). Die Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen, die zur Untersuchung der Struktur-Aktivitätsbeziehung der Verbindung verwendet werden können. Diese Derivate helfen beim Verständnis der Bindungsaffinität und Spezifität von this compound gegenüber seinen Zielen .

Biologische Aktivität

KU-0060648 is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3-K), which has garnered attention for its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and implications for future research.

This compound functions primarily through the inhibition of DNA-PK and PI3-K pathways, both of which are crucial for cell survival and proliferation, particularly in cancerous cells. The compound exhibits a competitive inhibition profile, with the following IC50 values:

TargetIC50 Value (nM)
DNA-PK19
PI3-Kα4
PI3-Kβ0.5
PI3-Kδ<0.1

This specificity allows this compound to effectively disrupt cellular processes associated with tumor growth and resistance to chemotherapy .

In Vitro Studies

Cell Lines Tested:

  • MCF7 (breast cancer)
  • SW620 (colon cancer)

In vitro studies demonstrated that this compound significantly inhibits cellular growth and enhances the cytotoxic effects of chemotherapeutic agents such as etoposide and doxorubicin. Specifically, at a concentration of 1 μM, this compound reduced cell proliferation by more than 95% in MCF7 cells but only by approximately 55% in SW620 cells .

Mechanistic Insights:
The compound's ability to enhance the cytotoxicity of topoisomerase II poisons is attributed to its inhibition of DNA-PK activity. This was confirmed using DNA-PKcs-deficient cell lines, which exhibited reduced sensitivity to this compound, underscoring the importance of DNA-PK in mediating the drug's effects .

In Vivo Efficacy

In vivo experiments involving xenograft models further elucidated the compound's therapeutic potential. In mice bearing MCF7 or SW620 tumors, administration of this compound resulted in significant tumor growth delays. Notably, it increased etoposide-induced tumor growth delay by up to 4.5-fold without exacerbating etoposide toxicity .

Tumor Distribution Studies:
The pharmacokinetics of this compound were assessed through tissue distribution studies, where it was found that effective concentrations were maintained within tumors at non-toxic doses for at least four hours post-administration. This suggests a favorable therapeutic window for its application in clinical settings .

Case Studies and Clinical Implications

Recent studies have explored the combination of this compound with other chemotherapeutic agents. For instance, combining this compound with temozolomide (TMZ) demonstrated enhanced apoptotic rates in glioma cells, indicating a synergistic effect that could be leveraged for more effective treatment strategies against resistant tumors .

Eigenschaften

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATCBLYHOUOCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881375-00-4
Record name KU-0060648
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KU-0060648
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KU-0060648
Reactant of Route 2
Reactant of Route 2
KU-0060648
Reactant of Route 3
Reactant of Route 3
KU-0060648
Reactant of Route 4
Reactant of Route 4
KU-0060648
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
KU-0060648
Reactant of Route 6
Reactant of Route 6
KU-0060648

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.